

# Bpv(phen) Trihydrate: A Technical Guide on its Molecular Properties and Applications

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## Compound of Interest

Compound Name: *Bpv(phen) trihydrate*

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## Abstract

Bpv(phen), a potent inhibitor of protein tyrosine phosphatases (PTPs), has garnered significant attention in biomedical research for its insulin-mimetic properties and potential as an anti-cancer agent. This technical guide provides a detailed overview of the molecular weight of its common trihydrate form, alongside hypothetical experimental frameworks relevant to its study in a research and development context.

## Core Molecular Data: Bpv(phen) Trihydrate

Bpv(phen) is the common abbreviation for Potassium Bisperoxo(1,10-phenanthroline)oxovanadate(V). In its crystalline form, it often incorporates three water molecules, referred to as **Bpv(phen) trihydrate**. Accurate molecular weight is a critical parameter for all experimental work, ensuring precise concentration calculations for solutions and quantitative analysis.

The chemical formula for **Bpv(phen) trihydrate** is  $\text{K}[\text{VO}(\text{O}_2)_2(\text{C}_{12}\text{H}_8\text{N}_2)] \cdot 3\text{H}_2\text{O}$ .

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula.<sup>[1]</sup> The calculation for **Bpv(phen) trihydrate** is detailed below.

Element	Symbol	Atomic Weight ( g/mol )	Quantity	Total Mass ( g/mol )
Carbon	C	12.011	12	144.132
Hydrogen	H	1.008	14	14.112
Nitrogen	N	14.007[2][3]	2	28.014
Oxygen	O	15.999[4]	7	111.993
Vanadium	V	50.9415	1	50.9415
Potassium	K	39.0983[4]	1	39.0983
Total	388.2908			

Note: The total mass above represents the anhydrous molecule plus three water molecules. The molecular formula provided by some suppliers is  $C_{12}H_8N_2O_5V \cdot K+(H_2O)_3$ , which yields a formula weight of approximately 404.3 g/mol . This discrepancy can arise from different conventions in representing the peroxo ligands. For precise experimental work, refer to the lot-specific information provided by the supplier.

## Illustrative Experimental Protocols

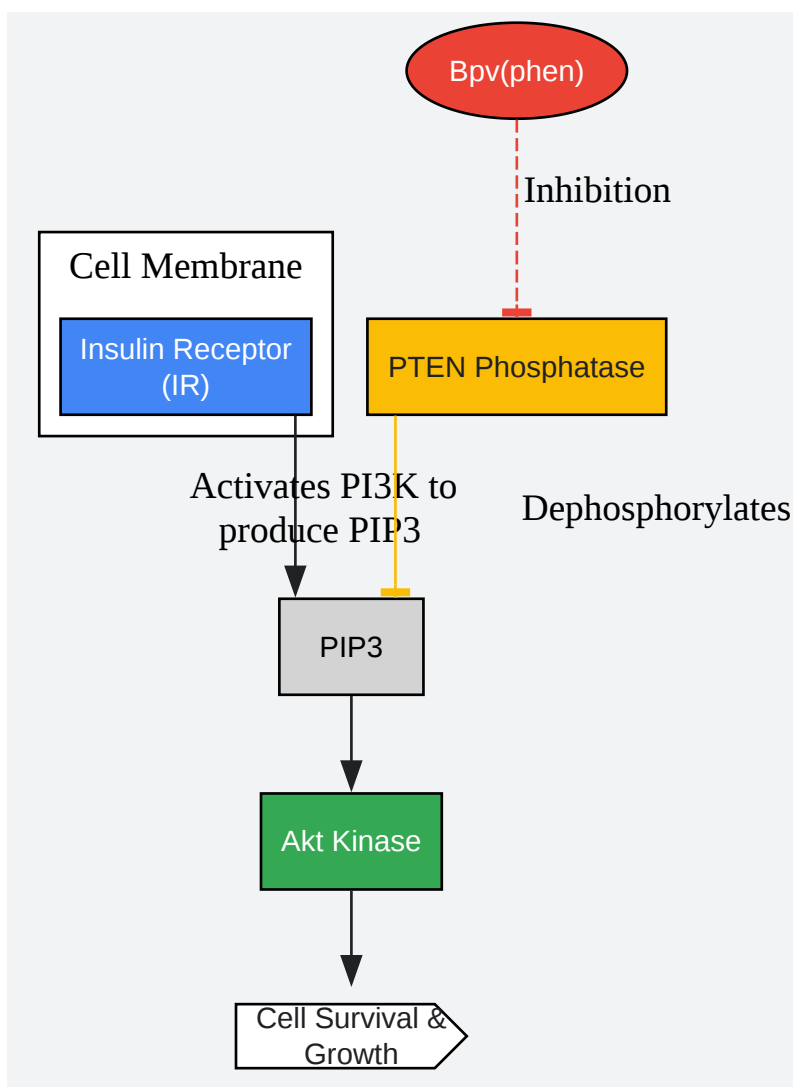
Disclaimer: The following protocols are illustrative examples and not definitive procedures. They should be adapted and optimized based on specific laboratory conditions and research objectives.

- **Preparation of Vanadate Solution:** Dissolve Vanadium pentoxide ( $V_2O_5$ ) in a chilled aqueous solution of 30% hydrogen peroxide ( $H_2O_2$ ) under constant stirring in an ice bath. This reaction is exothermic and must be controlled.
- **Ligand Addition:** In a separate vessel, dissolve 1,10-phenanthroline in ethanol. Slowly add this ethanolic solution to the peroxide-vanadate mixture.
- **Complex Formation:** Add a saturated aqueous solution of potassium hydroxide (KOH) dropwise to the reaction mixture to facilitate the precipitation of the potassium salt.

- **Crystallization:** Allow the mixture to stir at room temperature. The yellow crystalline product, **Bpv(phen) trihydrate**, will precipitate out of the solution.
- **Purification:** Filter the crystals, wash with cold ethanol and diethyl ether, and then dry under a vacuum.
- **Reagent Preparation:** Prepare a stock solution of **Bpv(phen) trihydrate** in a suitable solvent, such as water or DMSO, at a concentration of 10 mM.
- **Enzyme Reaction:** In a 96-well plate, combine recombinant PTEN enzyme with a fluorescently-labeled substrate (e.g., PIP<sub>3</sub>) in an appropriate reaction buffer.
- **Inhibitor Addition:** Add serial dilutions of the Bpv(phen) stock solution to the wells to achieve a range of final concentrations.
- **Incubation and Measurement:** Incubate the plate at 37°C. Measure the fluorescence at regular intervals. The rate of substrate dephosphorylation is inversely proportional to the fluorescence signal.
- **Data Analysis:** Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC<sub>50</sub> value.

## Visualization of Pathways and Workflows

Visual models are essential for conceptualizing the complex biological interactions and experimental processes involved in studying compounds like Bpv(phen).



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Caption: A simplified signaling pathway illustrating Bpv(phen)'s inhibitory action on PTEN.



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Caption: An experimental workflow for assessing the effect of Bpv(phen) on Akt phosphorylation.

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